(6-Bromo-pyridazin-3-yl)-cyclopropyl-amine
Overview
Description
(6-Bromo-pyridazin-3-yl)-cyclopropyl-amine is a chemical compound with a unique structure that combines a brominated pyridazine ring with a cyclopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine typically involves the bromination of pyridazine followed by the introduction of the cyclopropylamine group. One common method involves the following steps:
Bromination of Pyridazine: Pyridazine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the 6-position.
Cyclopropylamine Introduction: The brominated pyridazine is then reacted with cyclopropylamine under suitable conditions, often involving a base such as sodium hydride or potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-pyridazin-3-yl)-cyclopropyl-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
(6-Bromo-pyridazin-3-yl)-cyclopropyl-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridazine ring and the cyclopropylamine group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-pyridazin-3-yl)-dimethyl-amine
- (6-Bromo-pyridazin-3-yl)-isopropyl-amine
Uniqueness
(6-Bromo-pyridazin-3-yl)-cyclopropyl-amine is unique due to the presence of the cyclopropylamine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
6-bromo-N-cyclopropylpyridazin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-6-3-4-7(11-10-6)9-5-1-2-5/h3-5H,1-2H2,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBLFJJEGMXRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NN=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282417 | |
Record name | 6-Bromo-N-cyclopropyl-3-pyridazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353972-18-5 | |
Record name | 6-Bromo-N-cyclopropyl-3-pyridazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353972-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-N-cyclopropyl-3-pyridazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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